Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate
CAS No.: 1841081-43-3
Cat. No.: VC16768816
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1841081-43-3 |
---|---|
Molecular Formula | C14H20O4 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | ethyl 3-(1-phenoxypropan-2-yloxy)propanoate |
Standard InChI | InChI=1S/C14H20O4/c1-3-16-14(15)9-10-17-12(2)11-18-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3 |
Standard InChI Key | XKGDEWZOMATJSL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCOC(C)COC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is defined by the IUPAC name ethyl 3-(1-phenoxypropan-2-yloxy)propanoate, reflecting its ester and ether linkages. The SMILES notation delineates its structure: an ethyl ester group () connected via a propanoate backbone to a branched ether moiety () and a phenoxy ring () . The presence of multiple oxygen atoms and a phenyl group influences its polarity, solubility, and reactivity.
Synthesis and Manufacturing
Synthetic Pathways
Though no explicit synthesis protocols for this compound are documented, its structure suggests feasible routes:
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Esterification: Reaction of 3-((1-phenoxypropan-2-yl)oxy)propanoic acid with ethanol under acid catalysis (e.g., HSO).
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Transesterification: Exchange of ester groups using a catalyst like titanium(IV) isopropoxide, as seen in related compounds .
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Etherification: Nucleophilic substitution between ethyl 3-hydroxypropanoate and 1-phenoxypropan-2-yl bromide in the presence of a base .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring correct ether linkage formation during the branching step.
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Purification: Separating byproducts due to the compound’s moderate polarity.
A patent for ethyl 3-(pyridin-2-ylamino)propanoate (CN104926717A) highlights similar hurdles, emphasizing the need for controlled reaction conditions and catalytic systems .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Esters with ether linkages are pivotal in drug synthesis. For instance, ethyl 3-phenylpropionate is a fragrance additive and precursor to anti-inflammatory agents . Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate’s branched structure could serve as a scaffold for prodrugs or bioactive molecules, though specific studies are lacking.
Agrochemical Uses
The phenoxy group is common in herbicides (e.g., 2,4-D). This compound’s lipophilicity may enhance penetration into plant tissues, suggesting potential as a herbicide intermediate.
Specialty Chemicals
Its dual functional groups make it a candidate for:
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Polymer Plasticizers: Improving flexibility in polyvinyl chloride (PVC).
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Surfactants: Acting as a nonionic surfactant in emulsifiers .
Recent Advances and Future Directions
Research Gaps
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Biological Activity: No studies on antimicrobial or anticancer properties exist.
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Environmental Impact: Degradation pathways and ecotoxicity remain uncharacterized.
Emerging Opportunities
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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Drug Delivery: Exploiting its lipophilicity for nanoparticle-based formulations.
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